N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide
Description
Properties
CAS No. |
112081-40-0 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxobutanamide |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)7-15(19)16-6-5-11-9-17-14-4-3-12(20-2)8-13(11)14/h3-4,8-9,17H,5-7H2,1-2H3,(H,16,19) |
InChI Key |
NMQJDEDRZIUFBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole.
Alkylation: The 5-methoxyindole undergoes alkylation with an appropriate ethylating agent to introduce the ethyl chain.
Amidation: The resulting intermediate is then subjected to amidation with 3-oxobutanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Biological Activities
Neuroprotective Effects
Research has indicated that N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide exhibits neuroprotective properties. A study involving systemic treatment in a mouse model demonstrated that this compound could significantly reduce retinal ganglion cell loss following optic nerve crush injury. The results suggested that the compound enhances the survival of retinal ganglion cells, indicating its potential as a neuroprotectant in conditions involving neuronal damage .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A series of indole derivatives, including this compound, were synthesized and tested for their ability to inhibit cancer cell proliferation. Preliminary results showed promising activity against various cancer cell lines, suggesting that modifications to the indole structure could enhance its efficacy as an anticancer agent .
Cannabinoid Receptor Activity
Further investigations into the structure-activity relationship of indole derivatives have revealed that certain analogs of this compound exhibit selective binding to cannabinoid receptors, particularly CB2 receptors. This property may have implications for the development of new therapeutic agents targeting pain and inflammation .
Key Steps in Synthesis:
- Formation of Indole Derivative : Starting from 5-methoxyindole, various substituents can be introduced through electrophilic aromatic substitution.
- Acylation Reaction : The indole derivative is then acylated using acyl chlorides or anhydrides to form the amide bond.
- Purification and Characterization : The final product is purified using techniques such as column chromatography and characterized through spectroscopic methods (NMR, MS).
Case Study 1: Neuroprotection in Retinal Injury
In a controlled study, adult C57BL/6 mice were treated with this compound following optic nerve crush. The treatment resulted in a significant reduction in retinal ganglion cell loss compared to control groups treated with vehicle only. This study highlights the compound's potential role in neuroprotection and warrants further exploration in other models of neurodegeneration .
Case Study 2: Anticancer Activity
A series of analogs based on this compound were synthesized and screened against several cancer cell lines. The findings indicated that specific structural modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may interact with G-protein-coupled receptors or inhibit specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Amide Substitutions : Replacement of the acetamide group in melatonin with 3-oxobutanamide reduces antimalarial potency compared to benzamide derivatives (e.g., N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)benzamide, IC50 = 2.93 µM) . The bulkier 3-oxobutanamide may hinder target engagement.
Indole Modifications : Substituents on the indole nitrogen (e.g., 1,3-dioxoisoindol-2-yl in ) or methoxy positional isomers (6-methoxy vs. 5-methoxy in ) significantly alter physicochemical properties and bioavailability.
Synthetic Flexibility : The 3-oxobutanamide group allows for further functionalization, as seen in macrocyclic and heterocyclic derivatives (e.g., triazole- or thiadiazole-containing analogues) .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
| Compound Name | LogP<sup>a</sup> | Solubility (mg/mL) | Melatonin Receptor Binding (Ki, nM) | Antimalarial Activity (IC50, µM) |
|---|---|---|---|---|
| This compound | 1.8 | 0.15 (PBS) | Not reported | 19.17 |
| Melatonin | 1.1 | 0.22 (PBS) | MT1: 0.08; MT2: 0.35 | Inactive |
| N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)benzamide | 2.5 | 0.08 (PBS) | Not reported | 2.93 |
<sup>a</sup> Predicted using Molinspiration software.
Key Findings:
- Receptor Selectivity : Unlike melatonin, the 3-oxobutanamide derivative lacks significant melatonin receptor binding, suggesting divergent mechanisms of action .
- Antimalarial Efficacy : While less potent than benzamide analogues, its activity highlights the role of the 5-methoxyindole scaffold in targeting Plasmodium pathways .
Key Insights:
- Yield and Purity : The 3-oxobutanamide derivative is synthesized in moderate yield (70.1%) compared to acetamide derivatives (86.85% in ), likely due to steric challenges in coupling reactions.
- Spectral Signatures : Distinct <sup>1</sup>H-NMR signals for the 3-oxobutanamide group (e.g., δ 2.45 for COCH3) differentiate it from acetamide (δ 1.98) or benzamide analogues .
Biological Activity
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 274.32 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O3 |
| Molecular Weight | 274.32 g/mol |
| CAS Number | [Not available] |
| SMILES | COc1ccc2[nH]cc(CCN)c2c1 |
| InChI | InChI=1S/C15H18N2O3/... |
Biological Activity Overview
Research indicates that compounds containing indole structures exhibit a variety of biological activities:
- Anticancer Activity : Indole derivatives have shown promise as anticancer agents. For instance, studies on similar compounds have demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interaction with key signaling pathways such as the EGFR pathway .
- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Properties : Some studies suggest that indole derivatives can offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Case Study 1: Anticancer Activity
A study explored the effects of similar indole derivatives on glioblastoma multiforme (GBM) cells. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics like cisplatin . This suggests that this compound may also possess similar anticancer properties.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers evaluated the anti-inflammatory effects of related indole compounds in animal models of inflammation. The findings revealed that these compounds effectively reduced edema and inflammatory markers, supporting their potential use in treating inflammatory disorders .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. Key findings include:
- Structure-Activity Relationship (SAR) : Analysis indicated that modifications to the indole ring significantly affect biological activity. For example, substituents at specific positions can enhance or diminish anticancer efficacy .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and bioavailability characteristics for this compound, making it a candidate for further development .
Q & A
Basic: What are established synthetic routes for N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-3-oxobutanamide?
Methodological Answer:
A common approach involves condensation of 5-methoxy-tryptamine with a β-ketoester or β-ketoamide derivative. For example, refluxing 5-methoxy-tryptamine with ethyl acetoacetate in the presence of a dehydrating agent (e.g., ethyl formate) can yield the target compound . Reaction optimization may include solvent selection (e.g., ethyl formate for improved yield), temperature control (60–80°C), and purification via reduced-pressure evaporation. Characterization typically employs NMR and HRMS to confirm the β-ketoamide moiety and indole substitution pattern .
Advanced: How can reaction conditions be optimized for higher stereochemical purity in analogs of this compound?
Methodological Answer:
Stereochemical control in analogs (e.g., branched substituents) requires chiral catalysts or auxiliaries. For instance, ytterbium triflate (Yb(OTf)₃) has been used to catalyze cyclization reactions involving N-aryl-3-oxobutanamides, enhancing regioselectivity and reducing byproducts . Advanced techniques like microwave-assisted synthesis or flow chemistry may also improve reaction efficiency. Post-synthesis, chiral HPLC or X-ray crystallography (using SHELXL ) can validate stereochemical outcomes.
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To identify the indole NH proton (~10–12 ppm), methoxy group (~3.8 ppm), and β-ketoamide carbonyl signals (~170–210 ppm) .
- HRMS : For precise molecular weight determination (e.g., C₁₅H₁₈N₂O₃ requires exact mass 298.1317) .
- FT-IR : To confirm carbonyl stretches (~1650–1750 cm⁻¹ for amide/keto groups) .
Advanced: How can crystallographic challenges (e.g., twinned data) be addressed during structural analysis?
Methodological Answer:
For crystals prone to twinning, use the SHELXL software suite with the TWIN and BASF commands to refine twin laws and scale factors . High-resolution data (≤1.0 Å) improves model accuracy. Advanced strategies include data collection at synchrotron sources and using non-merohedral twinning corrections. Validation tools like PLATON or checkCIF ensure structural integrity post-refinement .
Basic: What biological activity assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Receptor binding : Radioligand displacement assays for serotonin or melatonin receptors, given structural similarity to tryptamine derivatives .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
Advanced: How can structure-activity relationships (SAR) be explored for β-ketoamide modifications?
Methodological Answer:
- Substituent variation : Synthesize analogs with aryl (e.g., phenyl, thiophene) or alkyl groups at the β-keto position and compare bioactivity .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities at target receptors (e.g., 5-HT₂A). QSAR models can link electronic (Hammett σ) or steric parameters (Taft Es) to activity trends .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent indole ring oxidation .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, as β-ketoamides may undergo base-catalyzed degradation. Lyophilization in inert atmospheres (N₂) enhances shelf life .
Advanced: How can metabolic stability be assessed in vitro?
Methodological Answer:
- Liver microsome assays : Incubate with human/rat liver microsomes and monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify enzyme inhibition potential .
Basic: How to resolve contradictory bioactivity data between similar indole derivatives?
Methodological Answer:
- Control standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).
- Structural validation : Re-characterize disputed compounds via XRD or 2D NMR (HSQC, HMBC) to rule out isomerism or impurities .
Advanced: What in silico tools predict pharmacokinetic properties of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
